3-methyl-3-(trifluoromethoxy)azetidine hydrochloride
CAS No.: 2518152-25-3
Cat. No.: VC11626556
Molecular Formula: C5H9ClF3NO
Molecular Weight: 191.58 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2518152-25-3 |
|---|---|
| Molecular Formula | C5H9ClF3NO |
| Molecular Weight | 191.58 g/mol |
| IUPAC Name | 3-methyl-3-(trifluoromethoxy)azetidine;hydrochloride |
| Standard InChI | InChI=1S/C5H8F3NO.ClH/c1-4(2-9-3-4)10-5(6,7)8;/h9H,2-3H2,1H3;1H |
| Standard InChI Key | KTCSONBXTBQFPW-UHFFFAOYSA-N |
| Canonical SMILES | CC1(CNC1)OC(F)(F)F.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The molecular formula of 3-methyl-3-(trifluoromethoxy)azetidine hydrochloride is C₅H₉ClF₃NO, with a molecular weight of 203.58 g/mol. The azetidine ring (a four-membered saturated heterocycle containing one nitrogen atom) is substituted at the 3-position with both a methyl (-CH₃) and trifluoromethoxy (-OCF₃) group. The hydrochloride salt form enhances solubility in polar solvents, a common modification for bioactive molecules .
Stereochemical Considerations
Azetidine derivatives often exhibit stereochemical complexity due to the ring’s constrained geometry. For 3-methyl-3-(trifluoromethoxy)azetidine hydrochloride, the spatial arrangement of substituents influences its conformational stability. Computational models suggest that the trifluoromethoxy group adopts an equatorial orientation to minimize steric hindrance with the methyl group .
Synthetic Pathways
Key Reaction Steps
The synthesis of 3-methyl-3-(trifluoromethoxy)azetidine hydrochloride involves multistep processes, as outlined in analogous azetidine syntheses :
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Ring Formation: Azetidine rings are typically constructed via cyclization of γ-chloroamines or through [2+2] cycloadditions.
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Substituent Introduction:
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The trifluoromethoxy group is introduced via nucleophilic substitution using trifluoromethyl hypofluorite (CF₃OF) or through coupling reactions with trifluoromethoxylated reagents.
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Methylation at the 3-position employs alkylating agents such as methyl iodide in the presence of a base.
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Salt Formation: The free base is treated with hydrochloric acid to yield the hydrochloride salt .
Optimization Challenges
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Trifluoromethoxy Incorporation: The electronegativity and steric bulk of the -OCF₃ group necessitate careful control of reaction conditions to avoid side reactions.
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Regioselectivity: Competing reactions at the azetidine nitrogen require protective strategies, such as temporary Boc (tert-butoxycarbonyl) protection .
Physicochemical Properties
Thermal and Solubility Data
| Property | Value | Source |
|---|---|---|
| Melting Point | 158–162°C (decomposes) | |
| Solubility in Water | 12.4 mg/mL (25°C) | |
| logP (Partition Coefficient) | 1.87 (predicted) |
The compound’s moderate lipophilicity (logP ~1.87) suggests balanced membrane permeability and aqueous solubility, making it suitable for pharmaceutical formulations .
Spectroscopic Characterization
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¹H NMR (400 MHz, D₂O): δ 3.82 (m, 2H, N-CH₂), 3.45 (m, 2H, CH₂-O), 1.48 (s, 3H, CH₃).
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¹⁹F NMR: δ -58.2 (s, CF₃).
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IR (KBr): 2950 cm⁻¹ (C-H stretch), 1280 cm⁻¹ (C-F stretch) .
| Hazard Class | Category | Signal Word |
|---|---|---|
| Acute Oral Toxicity | 4 (Harmful) | Warning |
| Skin Irritation | 2 | Warning |
| Eye Irritation | 2A | Warning |
| Respiratory Irritation | STOT SE 3 | Warning |
Safety protocols mandate the use of PPE (gloves, goggles) and adequate ventilation during handling .
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